Piperidinium pentamethylenedithiocarbamate

Description

Foundational Aspects of Dithiocarbamate (B8719985) Chemistry in Academic Inquiry

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−. The chemistry of dithiocarbamates has been a subject of academic and industrial interest since the early 20th century. nih.gov These compounds are typically synthesized through the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.govwikipedia.org The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is crucial for the reaction to proceed effectively. nih.gov

A key feature of dithiocarbamates is their exceptional ability to act as chelating agents for a wide array of metal ions. nih.govnih.gov This is due to the presence of two sulfur donor atoms, which can form stable complexes with transition metals, lanthanides, actinides, and many p-block elements. nih.govmdpi.com This versatility makes dithiocarbamates valuable ligands in coordination chemistry. wikipedia.orgmdpi.com The resulting metal dithiocarbamate complexes exhibit diverse geometries, including octahedral, square planar, or tetrahedral, depending on the metal ion involved. nih.govencyclopedia.pub

The electronic structure of the dithiocarbamate ligand is characterized by resonance, which contributes to the stability of its metal complexes and allows it to stabilize metals in various oxidation states. wikipedia.orgmdpi.com Dithiocarbamate ligands are generally considered soft ligands according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The synthesis of dithiocarbamates is often efficient and atom-economical, frequently carried out in water at room temperature from readily available starting materials. mdpi.comorganic-chemistry.org

The properties and applications of dithiocarbamates are extensive, ranging from their use as vulcanization accelerators in the rubber industry to roles in agriculture and materials science. nih.govnih.govguidechem.com In research, they are instrumental in the synthesis of nanoparticles and other advanced materials. nih.gov

The Unique Position of Piperidinium (B107235) Pentamethylenedithiocarbamate in Contemporary Chemical Science

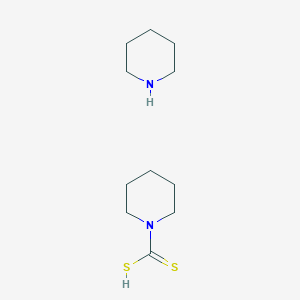

Piperidinium pentamethylenedithiocarbamate, with the chemical formula C₁₁H₂₂N₂S₂, holds a specific and important place within the field of dithiocarbamate chemistry. guidechem.comchemicalbook.com It is the salt formed from piperidine-1-carbodithioic acid and piperidine (B6355638). ncats.ionih.gov The compound's structure consists of a piperidinium cation and a pentamethylenedithiocarbamate anion, which is derived from piperidine and carbon disulfide.

Historically, this compound gained prominence as a highly effective ultra-accelerator in the vulcanization of rubber, a process that enhances the elasticity and durability of rubber products. guidechem.com Its application in this area allows for faster curing rates at lower temperatures. guidechem.com

In contemporary research, this compound is utilized as a ligand in the synthesis of novel coordination complexes. Its ability to form stable complexes with various transition metals is a subject of ongoing study, with potential applications in catalysis and materials science. The compound also serves as a reagent in organic synthesis for the preparation of other complex molecules. guidechem.com

Below are tables detailing the physicochemical properties and identifiers of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂S₂ guidechem.comchemicalbook.com |

| Molecular Weight | 246.44 g/mol chemicalbook.com |

| Physical State | White crystalline powder guidechem.com |

| Melting Point | 172-173 °C chemicalbook.com |

| Boiling Point | 221.6°C at 760 mmHg |

| Flash Point | 87.8°C |

Compound Identifiers for this compound

| Identifier | Value |

| CAS Number | 98-77-1 guidechem.comchemicalbook.com |

| Molecular Formula (Component 1) | C₆H₁₁NS₂ ncats.ionih.gov |

| Molecular Weight (Component 1) | 161.29 g/mol nih.gov |

| Molecular Formula (Component 2) | C₅H₁₁N ncats.ionih.gov |

| Molecular Weight (Component 2) | 85.15 g/mol nih.gov |

| IUPAC Name | piperidin-1-ium; piperidine-1-carbodithioate nih.gov |

Properties

IUPAC Name |

piperidine;piperidine-1-carbodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFZKRMYBKEXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1.C1CCN(CC1)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883288 | |

| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-77-1 | |

| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PMP (accelerator) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Accelerator 552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Accelerator 552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidinium piperidine-1-carbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINIUM PENTAMETHYLENEDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K715ND7EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Methodologies for the Synthesis of Piperidinium (B107235) Pentamethylenedithiocarbamate Precursors

The formation of piperidinium pentamethylenedithiocarbamate relies on the availability of its constituent precursors: the piperidine (B6355638) cation and the pentamethylenedithiocarbamate anion. These are derived from two key molecules, piperidine and carbon disulfide.

Piperidine Synthesis: Piperidine, a six-membered nitrogen-containing heterocycle, is a fundamental building block. nih.gov Its synthesis can be achieved through various established and modern routes:

Catalytic Hydrogenation of Pyridine (B92270): This is a common industrial method. Pyridine is reduced using catalysts like Raney-Ni, or noble metal catalysts such as rhodium(I) and ruthenium(II). nih.gov The reaction can be performed under different conditions, sometimes involving intermediates like quaternary pyridinium (B92312) salts which are then reduced. nih.gov An alternative approach uses ammonium (B1175870) formate (B1220265) with palladium on carbon to reduce pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

Cyclization Reactions: Piperidine rings can be constructed from acyclic precursors. A one-pot synthesis involves the reaction of alkyl dihalides with primary amines, often facilitated by microwave irradiation in an aqueous medium. organic-chemistry.org Another method is the N-heterocyclization of primary amines with diols, catalyzed by an Iridium complex. organic-chemistry.org

Multicomponent Reactions: Complex piperidine derivatives can be synthesized in a single step from multiple starting materials. For instance, a biocatalytic method uses an immobilized lipase (B570770) to catalyze the reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to form substituted piperidines. rsc.org

Dithiocarbamate (B8719985) Synthesis: Dithiocarbamates are typically synthesized as salts from the reaction of a primary or secondary amine with carbon disulfide. tandfonline.comnih.gov The general reaction for a secondary amine like piperidine is: R₂NH + CS₂ + Base → R₂NCS₂⁻ + [Base-H]⁺

The process involves the nucleophilic addition of the amine to carbon disulfide. acs.org Since the resulting dithiocarbamic acid is unstable, the reaction is conducted in the presence of a base (such as sodium hydroxide (B78521), triethylamine, or even a second equivalent of the starting amine) to deprotonate the acid and form the stable dithiocarbamate salt. tandfonline.comacs.org

Modern synthetic chemistry emphasizes environmentally benign processes. Several green methodologies have been applied to dithiocarbamate synthesis to reduce waste and avoid harsh reagents.

Aqueous Conditions: Performing the synthesis in water at room temperature using a basic nanocrystalline MgO catalyst presents an efficient and eco-friendly method. tandfonline.com

Solvent-Free Reactions: A highly atom-economical approach involves the one-pot reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions. organic-chemistry.org Another solvent-free procedure allows for the condensation of an amine, CS₂, and a Michael acceptor at room temperature. organic-chemistry.org

Nanocatalysis: The use of copper nanoparticles in water under ligand- and base-free conditions can catalyze the one-pot, three-component condensation of an amine, carbon disulfide, and an aryl iodide to produce dithiocarbamates. tandfonline.com

| Synthetic Approach | Precursors | Key Features/Catalysts | Reference(s) |

| Piperidine Synthesis | Pyridine | Catalytic Hydrogenation (Raney-Ni, Ru(II)) | nih.gov |

| Alkyl Dihalides, Amines | Microwave-assisted Cyclocondensation | organic-chemistry.org | |

| Dithiocarbamate Synthesis | Amine, CS₂, Aryl Iodide | Copper Nanoparticles, Water | tandfonline.com |

| Amine, CS₂, Alkyl Halide | Solvent-free | organic-chemistry.org |

Reaction Pathways and Mechanisms Governing Compound Formation

The synthesis of this compound is a classic acid-base reaction combined with a nucleophilic addition. The mechanism proceeds in distinct steps:

Nucleophilic Attack: The reaction initiates with the piperidine molecule acting as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of carbon disulfide (CS₂). This addition forms a zwitterionic intermediate, pentamethylenedithiocarbamic acid.

Proton Transfer: The dithiocarbamic acid intermediate is unstable and readily donates its proton. acs.org A second molecule of piperidine acts as a base, accepting the proton from the dithiocarbamic acid.

Salt Formation: This proton transfer results in the formation of the stable piperidinium cation ([C₅H₁₀NH₂]⁺) and the pentamethylenedithiocarbamate anion ([C₅H₁₀NCS₂]⁻). These two ions are held together by electrostatic forces, forming the this compound salt.

Precise control of reaction conditions such as temperature, pH, and solvent polarity is crucial to maximize the yield and prevent the formation of side products.

Synthetic Routes to Analogues and Derivatives of this compound

The versatility of dithiocarbamate chemistry allows for the synthesis of a wide range of analogues and derivatives by modifying the precursors or reaction conditions.

Varying the Amine Component: By substituting piperidine with other primary or secondary amines (aliphatic or aromatic), a diverse library of dithiocarbamate salts can be generated. For example, using N,N-diarylamines yields N,N-diaryl dithiocarbamates. nih.gov

S-Alkylation and S-Arylation: The dithiocarbamate anion is a potent nucleophile and can react with electrophiles. Three-component reactions involving an amine, carbon disulfide, and an alkyl halide or aryl iodide can directly produce S-alkyl or S-aryl dithiocarbamates, which are neutral derivatives rather than salts. organic-chemistry.orgorganic-chemistry.org Copper-mediated coupling reactions are often employed for this purpose. organic-chemistry.org

Multicomponent Reactions for Complex Derivatives: More complex derivatives, such as β-keto dithiocarbamates, can be synthesized through multicomponent reactions. One such pathway involves the reaction of CS₂, sulfoxonium ylides, and secondary amines. organic-chemistry.org Another strategy uses the photocatalyzed difunctionalization of styrenes in the presence of CS₂ and amines to yield β-keto dithiocarbamates. organic-chemistry.org

Synthesis of Cyclic Analogues: Analogues containing different ring structures can be synthesized. For instance, six-membered cyclic dithiocarbamates can be prepared from the reaction of 1-amino-3-chloropropan-2-ol (B1208272) derivatives with carbon disulfide, promoted by triethylamine. rsc.org

These synthetic strategies highlight the modularity of dithiocarbamate synthesis, enabling the creation of a broad spectrum of compounds with varied structural features.

Elucidation of Coordination Chemistry

Complexation with Transition Metals

The pentamethylenedithiocarbamate ligand reacts readily with transition metal salts to yield a wide variety of coordination complexes. wikipedia.org The synthesis is typically achieved through a salt metathesis reaction, where a solution of piperidinium (B107235) pentamethylenedithiocarbamate (or its alkali metal salt) is reacted with a metal salt, leading to the precipitation of the often insoluble metal complex. wikipedia.orgsysrevpharm.org The resulting complexes can be homoleptic, containing only pentamethylenedithiocarbamate ligands, or heteroleptic, incorporating other ligands as well. nih.gov

Pentamethylenedithiocarbamate readily forms complexes with cobalt. While the starting metal salt is typically a cobalt(II) species, the resulting complex often contains cobalt in a +3 oxidation state, as the ligand can promote oxidation. wikipedia.orgnih.gov Studies have reported the formation of cobalt(III) chelates of pentamethylenedithiocarbamate. nih.gov

The resulting tris(pentamethylenedithiocarbamato)cobalt(III) complex, [Co(pmdtc)₃], features a cobalt ion coordinated to three bidentate pmdtc ligands, resulting in an octahedral geometry defined by six sulfur atoms. researchgate.net The geometry is often distorted from a perfect octahedron due to the constraints of the four-membered chelate rings. researchgate.net

Characterization of these complexes relies on several analytical techniques.

Elemental Analysis and Mass Spectrometry are used to confirm the stoichiometry and molecular weight of the complex. researchgate.net

Infrared (IR) Spectroscopy is used to observe the C-N and C-S stretching frequencies, which provide information about the coordination of the ligand to the metal ion.

UV-Visible Spectroscopy provides insights into the electronic structure and coordination geometry. For instance, the electronic spectra of octahedral Co(III) complexes are distinct from those of tetrahedral or square-planar Co(II) complexes. nih.gov

Magnetic Susceptibility Measurements can determine the oxidation state and spin state of the cobalt center. Co(III) complexes are typically diamagnetic.

| Property | Description | Reference |

|---|---|---|

| Complex Formula | [Co(C₆H₁₀NS₂)₃] | researchgate.net |

| Oxidation State | Co(III) | nih.govresearchgate.net |

| Coordination Geometry | Distorted Octahedral | researchgate.net |

| Magnetic Property | Diamagnetic | researchgate.net |

| Characterization Methods | UV-Vis, IR, X-ray Crystallography, Magnetic Susceptibility | researchgate.netnih.gov |

Nickel(II) salts react with pentamethylenedithiocarbamate to form stable complexes. nih.gov The typical product is the homoleptic bis(pentamethylenedithiocarbamato)nickel(II) complex, [Ni(pmdtc)₂]. core.ac.uk The synthesis usually involves the direct reaction of an aqueous solution of a nickel(II) salt, such as nickel(II) chloride, with the sodium or piperidinium salt of the ligand. core.ac.uk

These complexes are generally characterized by a square planar coordination geometry, with the Ni(II) ion being coordinated by four sulfur atoms from two bidentate pmdtc ligands. researchgate.netorientjchem.org This arrangement results in diamagnetic, low-spin d⁸ complexes. Mixed-ligand (heteroleptic) nickel(II) complexes containing pmdtc and other ligands, such as phosphines, have also been synthesized and characterized. orientjchem.orgiosrjournals.org

Key characterization techniques include:

Spectroscopic Methods (IR, UV-Vis, NMR) to confirm the structure and bonding within the complex. orientjchem.orgiosrjournals.org

Thermogravimetric Analysis (TGA) to study the thermal stability and decomposition pathways of the complexes. core.ac.uk

X-ray Crystallography to determine the precise molecular structure, confirming the square planar geometry. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Complex Formula | [Ni(C₆H₁₀NS₂)₂] | core.ac.uk |

| Oxidation State | Ni(II) | nih.govcore.ac.uk |

| Coordination Geometry | Square Planar | researchgate.netorientjchem.org |

| Magnetic Property | Diamagnetic | core.ac.uk |

| Common Synthesis | Reaction of NiCl₂ with the dithiocarbamate (B8719985) salt | core.ac.uk |

As members of the platinum group metals, palladium and platinum readily form highly stable complexes with dithiocarbamate ligands. mdpi.com Palladium(II) and platinum(II) have a strong preference for square planar coordination geometry, which is satisfied by coordination with two bidentate dithiocarbamate ligands. mdpi.comresearchgate.net

The synthesis of [Pd(pmdtc)₂] and [Pt(pmdtc)₂] follows the general metathesis reaction between a Pd(II) or Pt(II) salt and the pmdtc ligand. mdpi.com The resulting complexes are four-coordinate with a square planar geometry defined by an S₄ donor set. mdpi.comresearchgate.net The high stability of these complexes is attributed to the favorable interaction between the soft Pd(II) and Pt(II) metal centers and the soft sulfur donor atoms of the ligand. wikipedia.org

Characterization is primarily accomplished through:

NMR Spectroscopy (¹H, ¹³C) to elucidate the structure in solution. mdpi.com

X-ray Crystallography for definitive solid-state structural analysis. mdpi.com

FTIR and UV-Visible Spectroscopy to probe the bonding and electronic transitions. rsc.org

| Metal Ion | Typical Complex | Coordination Geometry | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) | [Pd(pmdtc)₂] | Square Planar | Four-coordinate, S₄ donor set, highly stable | mdpi.comresearchgate.net |

| Platinum(II) | [Pt(pmdtc)₂] | Square Planar | Four-coordinate, S₄ donor set, often used in materials and medicinal studies | mdpi.comrsc.org |

The versatility of the pentamethylenedithiocarbamate ligand extends to a wide range of other metals. nih.gov Studies have reported the formation and characterization of pmdtc complexes with copper(II), zinc(II), iron(III), manganese(II), and chromium(III). nih.goviosrjournals.org The ability of the dithiocarbamate ligand to form stable complexes is a general feature of its chemistry. nih.gov

The term "adduct" in this context refers to the formation of heteroleptic complexes, where a metal-dithiocarbamate core further coordinates with other donor ligands. nih.govsemanticscholar.org For example, coordinatively unsaturated metal dithiocarbamate complexes can react with organic donor bases (e.g., amines, phosphines) to form stable adducts. nih.gov This has been demonstrated in the formation of mixed ligand complexes of Ni(II) with pmdtc and diamines or phosphines. orientjchem.orgiosrjournals.org This reactivity allows for the fine-tuning of the steric and electronic properties of the metal center.

| Metal Ion | Reported Complex Type | Reference |

|---|---|---|

| Copper(II) | Homoleptic and Mixed-Ligand Complexes | nih.goviosrjournals.org |

| Zinc(II) | Homoleptic and Mixed-Ligand Complexes | iosrjournals.org |

| Iron(III) | Chelates | nih.gov |

| Manganese(II) | Chelates | nih.govniscpr.res.in |

| Chromium(III) | Chelates | nih.gov |

| Bismuth(III) | Homoleptic Complexes | researchgate.net |

Ligand Field Theory and Electronic Structure in Complexes

Ligand Field Theory (LFT), an extension of molecular orbital theory, provides a powerful framework for understanding the electronic structure, bonding, and spectral properties of transition metal complexes. wikipedia.orgyoutube.com When the pentamethylenedithiocarbamate ligand coordinates to a metal ion, the two sulfur donor atoms create an electric field (the ligand field) that removes the degeneracy of the metal's d-orbitals. libretexts.org

The pattern of d-orbital splitting is dependent on the coordination geometry:

Octahedral (e.g., [Co(pmdtc)₃]): The d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). libretexts.org

Square Planar (e.g., [Ni(pmdtc)₂], [Pd(pmdtc)₂]): This geometry leads to a more complex splitting pattern, with the dx²-y² orbital being the highest in energy due to its direct interaction with the ligands on the x and y axes. libretexts.org

Tetrahedral: In a tetrahedral field, the d-orbital splitting is inverted compared to the octahedral case, with the t₂ set being higher in energy than the e set. The splitting energy (Δt) is significantly smaller than in an octahedral field (Δo). libretexts.orglibretexts.org

The electronic structure is also influenced by the ligand's strong π-donating ability, which arises from the delocalization of the nitrogen lone pair onto the sulfur atoms, as described by resonance structures. wikipedia.org This enhances the electron-donating capacity of the sulfur atoms, contributing to the high stability of the complexes and their ability to stabilize metals in higher oxidation states. wikipedia.org Computational methods, such as Density Functional Theory (DFT), are increasingly used to model the electronic structures, optimize geometries, and calculate properties like HOMO-LUMO energy gaps for these complexes. researchgate.nettandfonline.com

Reaction Mechanisms of Complex Formation and Ligand Exchange

The formation of metal pentamethylenedithiocarbamate complexes is typically a rapid process. The primary mechanism is a substitution or salt metathesis reaction. wikipedia.org This process can be broken down into two conceptual steps:

Ligand Formation: The pentamethylenedithiocarbamate anion is formed from the reaction of piperidine (B6355638) with carbon disulfide, usually in a basic medium. nih.govwikipedia.org

Complexation: The pre-formed dithiocarbamate salt is then reacted with a metal salt in a suitable solvent. sysrevpharm.org The dithiocarbamate anions displace the ligands (often water or halide ions) from the metal's coordination sphere to form the more stable chelated complex, which frequently precipitates from the solution. wikipedia.org

The general reaction can be represented as: n [C₅H₁₀NCS₂]⁻ + Mⁿ⁺ → M(C₅H₁₀NCS₂)ₙ

These complexation reactions are generally considered fast ligand substitution reactions. nih.gov

Ligand exchange reactions involve the replacement of one ligand by another. While the dithiocarbamate chelate is very stable, the ligands are not completely inert. The formation of heteroleptic complexes or "adducts" is an example of a ligand addition reaction, where a coordinatively unsaturated complex like [Ni(pmdtc)₂] binds additional ligands (e.g., phosphines, amines) to expand its coordination sphere. nih.govorientjchem.org The removal of the dithiocarbamate ligand from a metal center is more difficult and can sometimes be achieved through oxidative decomposition. wikipedia.org

Advanced Spectroscopic and Structural Analysis

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and vibrational modes of the piperidinium (B107235) and pentamethylenedithiocarbamate ions.

Fourier-Transform Infrared (FT-IR) Spectroscopic Assignments

The FT-IR spectrum of piperidinium pentamethylenedithiocarbamate is characterized by absorption bands corresponding to the vibrational modes of its constituent ions. The dithiocarbamate (B8719985) moiety presents several key bands. A significant absorption is observed in the 1550–1450 cm⁻¹ region, which is attributed to the stretching vibration of the C-N bond within the dithiocarbamate group. nih.gov The position of this band indicates a partial double bond character, a result of resonance within the >N-C(=S)S⁻ group. biotech-asia.org

Another characteristic region for the dithiocarbamate anion is the 1050–950 cm⁻¹ range, which corresponds to the C-S stretching vibrations. nih.gov The piperidinium cation primarily shows absorptions due to C-H stretching vibrations of the methylene (B1212753) groups, typically in the 2950–2850 cm⁻¹ range, and various bending and rocking vibrations at lower wavenumbers. The N-H stretching vibration of the piperidinium cation is also a notable feature.

A detailed, albeit generalized, assignment of the principal FT-IR bands for this compound is presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3100 | N-H Stretching | Piperidinium Cation |

| ~2950-2850 | C-H Stretching (asymmetric and symmetric) | Piperidinium Cation |

| ~1550-1450 | C-N Stretching (Thioureide band) | Dithiocarbamate Anion |

| ~1450-1475 | C-H Bending (Scissoring) | Piperidinium Cation |

| ~1050-950 | C-S Stretching | Dithiocarbamate Anion |

This table is based on characteristic infrared absorption frequencies for dithiocarbamates and piperidinium salts.

Raman Spectroscopy for Structural Vibrations

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is particularly sensitive to the S-S stretching modes, which can indicate dimerization, and the C-C backbone of the piperidine (B6355638) ring. surfacesciencewestern.com The symmetric C-S stretching vibrations of the dithiocarbamate group are also prominent in the Raman spectrum.

In studies of related dithiocarbamate assemblies on metal surfaces, SERS (Surface-Enhanced Raman Spectroscopy) has been employed to identify vibrational modes. nih.gov For instance, vibrational bands corresponding to symmetrically coupled C-S stretching and N-alkyl bending modes are observed. nih.gov The C-H bending modes in the 1450–1475 cm⁻¹ range are also noteworthy. nih.gov

Key Raman bands for a representative dithiocarbamate structure are provided below for comparative purposes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~540-600 | Symmetric C-S Stretching | Dithiocarbamate Anion |

| ~430-450 | Symmetric C-S Stretching | Dithiocarbamate Anion |

| ~1450-1475 | C-H Bending | Piperidinium Cation |

This table is based on SERS data for dialkyl dithiocarbamates and highlights vibrations relevant to the pentamethylenedithiocarbamate anion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by mapping the connectivity of protons and carbons.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound in a suitable deuterated solvent would display signals corresponding to the chemically non-equivalent protons of the piperidinium cation and the pentamethylene chain of the dithiocarbamate anion. The piperidinium cation has protons in different chemical environments. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded and appear at a lower field compared to the other ring protons (β- and γ-protons).

In a study of zinc complexes with piperidine-containing dithiocarbamates, the piperidine ring protons ortho to the nitrogen (α-protons) gave a signal at approximately 4.1 ppm, the meta protons (β-protons) around 3.6 ppm, and the para proton (γ-proton) at 2.5 ppm. iosrjournals.org For the free piperidinium ion, the chemical shifts would be influenced by the positive charge and the solvent.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidinium N-H | Variable | Broad Singlet |

| Piperidinium α-CH₂ (adjacent to N) | ~3.0 - 3.5 | Multiplet |

| Piperidinium β-CH₂ | ~1.8 - 2.2 | Multiplet |

| Piperidinium γ-CH₂ | ~1.6 - 1.9 | Multiplet |

| Pentamethylenedithiocarbamate α-CH₂ (adjacent to N) | ~3.5 - 4.0 | Triplet |

| Pentamethylenedithiocarbamate β, γ-CH₂ | ~1.5 - 2.0 | Multiplet |

This table provides predicted ¹H NMR chemical shifts based on data for piperidinium salts and related dithiocarbamate structures.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound will give a distinct signal. The carbon atom of the dithiocarbamate group (N-C S₂) is highly deshielded and is expected to appear significantly downfield.

The carbons of the piperidinium ring will have chemical shifts typical for saturated heterocyclic amines, with the carbons adjacent to the nitrogen (α-carbons) being the most deshielded. The carbons of the pentamethylene chain in the dithiocarbamate anion will also show distinct signals.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Dithiocarbamate N-CS₂ | ~200 - 210 |

| Piperidinium α-C (adjacent to N) | ~45 - 50 |

| Piperidinium β-C | ~25 - 30 |

| Piperidinium γ-C | ~22 - 27 |

| Pentamethylenedithiocarbamate α-C (adjacent to N) | ~50 - 55 |

| Pentamethylenedithiocarbamate β, γ-C | ~25 - 35 |

This table provides predicted ¹³C NMR chemical shifts based on general values for dithiocarbamates and piperidine derivatives.

Advanced Multi-Nuclear NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. nih.govresearchgate.net

An HSQC experiment would correlate the signals of each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the ¹H and ¹³C signals for the CH₂ groups in both the piperidinium ring and the pentamethylene chain.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. ethz.chlibretexts.org Such species are termed paramagnetic and their unpaired electrons give them a net magnetic moment. mdpi.com EPR spectroscopy is a crucial tool for understanding the structure, dynamics, and spatial distribution of these paramagnetic centers. unipg.it The technique is founded on the principle of subjecting a sample to a strong magnetic field and microwave radiation; the absorption of microwaves is measured as the magnetic field is varied. wiley-vch.de

While this compound in its standard state is a diamagnetic salt and thus EPR-silent, its dithiocarbamate ligand can form stable complexes with transition metals. libretexts.org When complexed with a metal ion that has an unpaired electron, such as copper(II) which has a d⁹ electronic configuration, the resulting complex becomes paramagnetic. researchgate.net These paramagnetic metal-dithiocarbamate complexes are readily detected and studied by EPR spectroscopy. researchgate.net

The EPR spectrum provides highly detailed information about the electronic structure of the paramagnetic center. unipg.it Analysis of the spectrum can reveal the g-factor and hyperfine coupling constants. Hyperfine structure arises from the interaction between the electron's magnetic moment and the magnetic moments of nearby atomic nuclei. wiley-vch.de These parameters are directly correlated with the electronic wavefunction and the configuration of the surrounding nuclei, offering profound insights into the coordination environment and bonding within the metal complex. unipg.it

X-ray Crystallography and Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the molecular structure of a compound that can be crystallized. nih.gov The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

By analyzing the position and intensity of these diffraction spots, the electron density throughout the crystal can be mapped. This map is then used to determine the precise location of each atom in the molecule, revealing the complete molecular architecture. nih.govnih.gov For a compound like this compound, this analysis would confirm the ionic nature of the salt, detailing the exact geometry and conformation of the piperidinium cation and the pentamethylenedithiocarbamate anion.

The crystallographic data obtained includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). nih.gov An example of the type of crystallographic data obtained for a related metal-dithiocarbamate complex is shown in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.05 |

| b (Å) | 13.25 |

| c (Å) | 20.10 |

| α (°) | 85.50 |

| β (°) | 80.25 |

| γ (°) | 75.45 |

Table 1: Representative crystallographic data for a metal-dithiocarbamate complex, illustrating the parameters determined by single-crystal X-ray diffraction. Data is analogous to that which would be obtained for this compound and is based on a reported structure for a related compound. mdpi.com

Following the determination of a crystal structure by X-ray diffraction, Hirshfeld surface analysis can be employed to investigate the intermolecular interactions that govern the crystal packing. nih.govrsc.org This computational method partitions crystal space, defining a unique surface for each molecule where the contribution from that molecule to the total electron density is equal to the contribution from all other molecules. rsc.org

The Hirshfeld surface is visualized by mapping properties onto it, such as the normalized contact distance (dnorm). The dnorm property highlights regions of significant intermolecular contact; red spots on the surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or no significant contacts. mdpi.com

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 41.1% |

| S···H | 18.5% |

| C···H | 12.2% |

| Other | 28.2% |

Table 2: Representative data from a Hirshfeld surface analysis of a metal-dithiocarbamate complex, quantifying the percentage contribution of various intermolecular contacts to the total surface. mdpi.com

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing absorption and emission techniques, probes the electronic transitions within a molecule when it interacts with ultraviolet (UV) and visible light.

UV-Visible absorption spectroscopy measures the wavelengths at which a molecule absorbs light. This absorption corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, such as n → π* and π → π* transitions. nih.gov The free pentamethylenedithiocarbamate ligand typically exhibits strong absorption bands in the UV region. researchgate.net These transitions originate from the electrons on the sulfur and nitrogen atoms and the π-system of the dithiocarbamate group.

Emission (or fluorescence) spectroscopy measures the light emitted as an excited electron returns to its ground state. While not all compounds fluoresce, those that do provide information about the structure of their excited states. Some dithiocarbamate complexes have been shown to exhibit luminescent properties. researchgate.net

The solvent can significantly influence the position and intensity of absorption and emission bands, an effect known as solvatochromism. nih.gov Studying these spectra provides insight into the electronic structure and energy levels of the molecular orbitals of this compound.

| Transition | Typical Wavelength Range (nm) |

|---|---|

| π → π | 289 - 300 |

| n → π | 338 - 345 |

Table 3: Typical electronic absorption bands for dithiocarbamate ligands, indicating the electronic transitions responsible. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. chemrxiv.org DFT calculations are employed to investigate the electronic structure and energetic properties of Piperidinium (B107235) pentamethylenedithiocarbamate, providing a fundamental understanding of its chemical nature. mdpi.com Functionals like B3LYP combined with basis sets such as 6-311++G** are utilized to model the compound's electron density distribution and predict its reactive sites. nih.gov

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization using DFT is a fundamental step to determine the most stable three-dimensional structure of a molecule. nih.govresearchgate.net For Piperidinium pentamethylenedithiocarbamate, this involves finding the minimum energy conformation of both the piperidinium cation and the pentamethylenedithiocarbamate anion. The process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. nih.gov

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. mdpi.com The piperidinium ring typically adopts a chair conformation, but the presence of substituents can influence its geometry. nih.gov In the case of the piperidinium cation, electrostatic interactions between the protonated nitrogen and other atoms are crucial in determining the preferred conformation. nih.gov For the pentamethylenedithiocarbamate anion, key conformational variables include the orientation of the pentamethylene group relative to the dithiocarbamate (B8719985) plane. DFT calculations can quantify the energy differences between various conformers, identifying the most likely structures present under given conditions. mdpi.com

Table 1: Key Geometric Parameters Investigated by DFT

| Parameter | Description | Typical Focus of Investigation |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C-N, C=S, and C-S bonds within the dithiocarbamate moiety; C-C and C-N bonds in the piperidinium ring. |

| Bond Angles | The angle formed between three connected atoms. | S-C-S angle in the dithiocarbamate group; C-N-C angles in the piperidinium ring. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Defines the twist of the pentamethylene chain and the overall conformation of the piperidinium ring. |

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org

For this compound, DFT calculations reveal the energies and spatial distributions of these frontier orbitals. The HOMO is typically localized on the electron-rich dithiocarbamate anion, specifically on the sulfur atoms, making them the primary sites for nucleophilic attack. The LUMO is generally associated with the piperidinium cation. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

Table 2: Frontier Orbitals and Their Significance

| Orbital | Description | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity. Its energy level is related to the ionization potential. In PPD, it is localized on the dithiocarbamate sulfur atoms. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability. Its energy level is related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

Quantum Chemical Descriptors of Reactivity and Stability

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of this compound. nih.gov These descriptors provide a quantitative basis for comparing its reactivity with other related compounds.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

Nucleophilicity Index (N): Quantifies the electron-donating capability of a molecule.

These indices are invaluable for predicting how the molecule will interact with other chemical species. For instance, the high nucleophilicity associated with the dithiocarbamate anion explains its role in processes like vulcanization, where it attacks sulfur chains.

Table 3: Quantum Chemical Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ ≈ -½ (EHOMO + ELUMO) | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ ½ (ELUMO - EHOMO) | Resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | Overall electrophilic nature. |

| Electrodonating Power (ω⁻) | ω⁻ = (3EHOMO + ELUMO)² / (16η) | Capacity to donate charge. |

| Electroaccepting Power (ω⁺) | ω⁺ = (EHOMO + 3ELUMO)² / (16η) | Capacity to accept charge. |

Exploration of Reaction Mechanisms via Potential Energy Surfaces

Theoretical chemistry allows for the detailed exploration of chemical reaction pathways by mapping the potential energy surface (PES). nih.gov A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By calculating the PES for a reaction involving this compound, chemists can identify the most favorable reaction pathways, locate transition states (the energy maxima along a reaction coordinate), and determine activation energies. digitellinc.com

This methodology is particularly useful for understanding the compound's role as a vulcanization accelerator. DFT calculations can model the elementary steps of the vulcanization process, such as the reaction of the dithiocarbamate with sulfur and subsequent cross-linking reactions with polymer chains. This provides a mechanistic understanding at the molecular level that is often difficult to obtain through experimental methods alone. nih.govdigitellinc.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. ed.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.govmdpi.com

For this compound, MD simulations have been used to investigate its behavior in complex environments, such as within a polymer matrix like Neoprene. These simulations can assess crucial properties like diffusion rates and the nature of interfacial interactions between the accelerator and the polymer. Key parameters such as the charge distribution on the dithiocarbamate sulfur atoms and the steric effects of the pentamethylene chain are critical inputs for these models. Such simulations are vital for optimizing the formulation of rubber compounds and understanding how the accelerator functions on a macroscopic scale. nih.gov

Table 4: Parameters Investigated in MD Simulations of PPD

| Parameter | Significance |

| Diffusion Coefficient | Measures the rate at which PPD molecules move through the polymer matrix, affecting their availability for reaction. |

| Interfacial Interactions | Analyzes the non-covalent forces (e.g., van der Waals, electrostatic) between PPD and polymer chains. |

| Conformational Dynamics | Tracks changes in the shape and orientation of the PPD molecule over time within the simulation. |

| Free Energy Profiles | Calculates the energy changes associated with processes like the formation of sulfur-PPD adducts. |

Quantitative Structure-Property Relationship (QSPR) Studies for Structure-Function Elucidation

Quantitative Structure-Property Relationship (QSPR) studies aim to create a mathematical model that correlates the chemical structure of a compound with its physical, chemical, or biological properties. These models are built by finding a statistical relationship between calculated molecular descriptors (similar to those from DFT) and experimentally measured properties.

While specific QSPR studies focused solely on this compound are not prominent in the available literature, the methodology is highly applicable. A QSPR model could be developed to predict the vulcanization acceleration activity of a series of dithiocarbamate compounds based on their computed structural and electronic properties. For example, descriptors such as the HOMO energy, charge on the sulfur atoms, and molecular size could be correlated with experimentally determined cure times or crosslink densities. Such models would be powerful tools for the rational design of new, more efficient accelerators, reducing the need for extensive trial-and-error synthesis and testing.

Advanced Quantum Chemical Methods (e.g., Multi-Reference Approaches)

In the realm of computational chemistry, while methods like Density Functional Theory (DFT) are powerful for ground-state properties, they can be inadequate for describing more complex electronic phenomena. For this compound, understanding aspects like photochemical reactivity, electronic excited states, and bond-breaking processes requires more sophisticated approaches. Multi-reference quantum chemical methods are essential in these cases.

Multi-reference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI), are designed for situations where the electronic structure is not well-described by a single electron configuration. umich.edu This is common in molecules with quasi-degenerate orbitals, during chemical reactions, and in electronically excited states. umich.edu For this compound, with its complex interplay of piperidinium cation and dithiocarbamate anion electronic systems, these methods could provide crucial insights.

The dithiocarbamate moiety is characterized by significant electron delocalization across the N-C(S)S core, a feature that can be influenced by the piperidinium counter-ion. Advanced methods like CASSCF are particularly well-suited to study the electronic transitions and potential energy surfaces of such systems. A CASSCF calculation involves selecting a subset of "active" orbitals and electrons that are most important for the process being studied and treating the electron correlation within this space at a very high level of theory. researchgate.netyoutube.com

Detailed Research Findings

While specific multi-reference studies on this compound are not prevalent in the literature, the application of these methods to similar structures, such as nitrogen-containing heterocycles and organosulfur compounds, allows for an informed discussion of their potential findings. A hypothetical CASSCF study on this compound would likely focus on the π-system of the dithiocarbamate anion and its interaction with the piperidinium cation.

The active space for a CASSCF calculation on this compound would likely include the π and π* orbitals of the C=S bond, the lone pair orbitals on the sulfur atoms, and the nitrogen lone pair. This would allow for the accurate description of low-lying excited states, which are critical for understanding the compound's photochemical behavior.

For instance, a CASSCF calculation could elucidate the nature of the lowest energy electronic transitions. It might reveal whether the primary excitation is a π → π* transition localized on the C=S bond or a charge-transfer transition from the non-bonding sulfur orbitals to the π* system. The results of such a calculation would provide energies and oscillator strengths for various excited states, which could then be correlated with experimental UV-Vis absorption spectra.

Following a CASSCF calculation, dynamic electron correlation can be included using methods like CASPT2 (Complete Active Space with Second-order Perturbation Theory) to refine the energies of the ground and excited states. umich.edu This would yield more quantitatively accurate predictions.

Illustrative Data from a Hypothetical CASSCF/CASPT2 Calculation

The following table represents the type of data that would be generated from a CASSCF/CASPT2 study on this compound, providing detailed information on the electronic transitions.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Character of Transition |

| S₁ | 3.85 | 0.002 | n(S) → π(C=S) | n → π |

| S₂ | 4.52 | 0.450 | π(C=S) → π(C=S) | π → π |

| S₃ | 4.98 | 0.015 | n(N) → σ(C-S) | n → σ |

| S₄ | 5.30 | 0.120 | π(S-C-S) → π*(C=S) | Intra-ligand charge transfer |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of an advanced quantum chemical calculation. It is based on expected electronic transitions in dithiocarbamate systems.

Such theoretical investigations are invaluable for interpreting complex spectroscopic data and for predicting the photochemical stability and reactivity of this compound. They provide a level of detail about the electronic structure that is inaccessible to standard single-reference methods, offering a more complete picture of the molecule's behavior.

Academic Research on Functional Applications and Mechanistic Understanding

Contributions to Polymer Science and Rubber Chemistry

In polymer science, especially in the field of rubber chemistry, Piperidinium (B107235) pentamethylenedithiocarbamate is recognized for its significant contributions as a vulcanization accelerator and its influence on the properties of elastomeric materials.

Piperidinium pentamethylenedithiocarbamate is known to be an effective accelerator for the vulcanization of rubber. Its presence in rubber formulations can substantially decrease the processing time and lower the temperature required for the low-hysteresis processing of rubber mixtures, thereby increasing the efficiency of manufacturing processes. Research indicates that accelerators based on the dithiocarbamyl group, such as this compound, are characterized by faster curing rates.

The general mechanism of accelerated sulfur vulcanization involves the formation of an active accelerator complex, which then reacts with sulfur to create sulfurating species. These species react with the rubber polymer chains to form crosslink precursors, which ultimately lead to the formation of a crosslinked rubber network. mdpi.com

The kinetics of sulfur vulcanization are significantly influenced by the presence of activators, which work in concert with accelerators like this compound. Activators, typically metal oxides such as zinc oxide (ZnO) and stearic acid, form a complex with the accelerator. This complex is more efficient at activating sulfur and promoting the formation of crosslinks.

The interaction between the accelerator and the activator leads to the formation of an active accelerator-sulfur complex. This complex then donates sulfur to the rubber, initiating the crosslinking process. The efficiency of vulcanization is dependent on the type and concentration of the accelerator, activator, and sulfur. The use of co-cure activators, such as magnesium oxide (MgO) alongside ZnO, has been shown to enhance curing kinetics, allowing for vulcanization at lower temperatures. mdpi.com This is attributed to the faster reaction of MgO with in-situ generated thiocarbamic acid, a decomposition product of dithiocarbamate (B8719985) accelerators, to form a stable thiocarbamate compound that participates in the crosslinking reactions. mdpi.com

| Component | Role in Vulcanization | Interaction with this compound |

|---|---|---|

| Sulfur | Primary crosslinking agent, forms sulfide (B99878) bridges between polymer chains. | Reacts with the activated accelerator complex to form sulfurating species. |

| Zinc Oxide (ZnO) | Primary activator, forms a complex with the accelerator to enhance its activity. | Forms a zinc-dithiocarbamate complex, which is a key intermediate in the vulcanization process. |

| Stearic Acid | Co-activator, solubilizes the zinc oxide and forms a zinc-stearate complex. | Facilitates the formation and stability of the active zinc-accelerator complex. |

| Magnesium Oxide (MgO) | Co-cure activator, can enhance vulcanization kinetics. mdpi.com | Reacts with thiocarbamic acid to form a stable thiocarbamate, preventing accelerator decomposition and improving efficiency. mdpi.com |

Mechanistic studies suggest that dithiocarbamate accelerators like this compound participate in complex reaction pathways that can involve both polar and radical mechanisms to achieve efficient sulfur crosslinking. The process begins with the formation of a zinc dithiocarbamate complex. This complex reacts with sulfur to form a zinc perthiocarbamate, which is the active sulfurating agent.

This active agent then reacts with the rubber chain, typically at an allylic hydrogen position, to form a pendent accelerator group attached to the polymer via a polysulfidic chain. These pendent groups can then react with another rubber chain to form a crosslink, or they can undergo desulfuration to form shorter crosslinks. The nature and length of these crosslinks (mono-, di-, or polysulfidic) significantly impact the final physical properties of the vulcanized rubber. Accelerators from the dithiocarbamate family are noted for producing a higher number of shorter crosslinks per mole compared to other types of accelerators, such as those based on mercaptobenzothiazole.

While dithiocarbamates are primarily known as accelerators, some dithiocarbamate derivatives, such as nickel dibutyl dithiocarbamate, are used as antiozonants. researchgate.net Antiozonants are compounds that protect elastomers from degradation caused by exposure to ozone. lboro.ac.uk The protective mechanism generally involves the antiozonant migrating to the surface of the rubber and reacting with ozone before it can attack the double bonds in the polymer backbone, a process known as ozonolysis which leads to cracking. lboro.ac.ukresearchgate.net

The degradation pathway of dithiocarbamate-based antiozonants involves their reaction with ozone to form various oxidation products. This sacrificial reaction consumes the ozone at the rubber's surface. For an antiozonant to be effective, it must migrate to the surface at a rate sufficient to replenish what is consumed. researchgate.net The degradation of anthropogenic compounds like dithiocarbamates in the environment can proceed through various pathways, and in the context of elastomers, this degradation is a key part of their protective function. specialchem.com

The chemical structure of an accelerator has a profound impact on its performance, including its solubility in the rubber matrix, its curing characteristics, and the properties of the final vulcanizate. For this compound, the pentamethylene ring structure, derived from piperidine (B6355638), influences its solubility and reactivity. Research on piperidinium-based ionic liquids has shown that the piperidinium cation structure affects properties like solubility and thermal stability. mdpi.comnih.gov

In the case of dithiocarbamate accelerators, the nature of the alkyl or aryl groups attached to the nitrogen atom determines the accelerator's speed and scorch safety. Generally, as the size of the alkyl group increases, the scorch safety improves, but the cure rate may decrease. The pentamethylene group in this compound provides a balance of these properties. Studies on various dithiocarbamates have shown a clear relationship between their structure and their effectiveness as accelerators, with factors like the steric hindrance and electronic effects of the substituents on the nitrogen atom playing a crucial role. mdpi.com The performance of this compound as a processing aid is also linked to its structure, which facilitates the dispersion of fillers like carbon black within the rubber matrix at elevated temperatures.

Investigation of Vulcanization Acceleration Mechanisms

Catalytic Roles of this compound and its Metal Complexes

Dithiocarbamate ligands, including pentamethylenedithiocarbamate derived from piperidine, are known to form stable complexes with a wide range of transition metals. mdpi.comnih.gov These metal dithiocarbamate complexes have been investigated for their catalytic activities in various chemical transformations. mdpi.com The dithiocarbamate ligand can stabilize the metal in different oxidation states, which is a key feature for catalytic cycles. nih.gov

Exploration as Catalytic Species or Precursors

This compound (PPDC) is primarily recognized for its role as a precursor in the synthesis of metal-dithiocarbamate complexes and as an accelerator in industrial processes like rubber vulcanization.

Precursor to Metal-Dithiocarbamate Complexes: The compound serves as a versatile ligand in coordination chemistry. It readily reacts with various transition metal salts to form stable complexes. nih.gov For instance, it has been used to synthesize complexes with metals such as molybdenum(V) and uranium(VI). nih.gov These complexes are of interest due to their potential catalytic activities, stemming from the unique electronic and magnetic properties conferred by the metal-ligand bonding. The dithiocarbamate moiety typically coordinates to the metal center through its sulfur atoms. nih.gov

Role in Rubber Vulcanization: A significant industrial application of PPDC is as an accelerator in the sulfur vulcanization of rubber. nih.gov Accelerators from the dithiocarbamyl group are known to facilitate faster curing rates and result in a higher number of shorter crosslinks compared to other types of accelerators, such as those based on mercaptobenzothiazole. nih.gov PPDC promotes the processing of rubber mixtures, particularly those containing carbon black, by enhancing the interaction between the rubber and carbon black at elevated temperatures. This leads to improved dispersion and enhanced mechanical properties of the final product, such as high electrical resistance and low torsional hysteresis, which are critical for applications like pneumatic tires. The mechanism involves complex polar and radical pathways that improve the efficiency of sulfur crosslinking.

Table 1: Catalytic Roles of this compound

| Catalytic Role | Description | Key Metals/Processes |

|---|---|---|

| Ligand/Precursor | Serves as a ligand to form stable coordination complexes with catalytic potential. | Molybdenum(V), Uranium(VI), Ruthenium(III), Rhodium(III), Palladium(II), Platinum(IV) |

| Accelerator | Speeds up the sulfur vulcanization process in rubber manufacturing. | Sulfur Vulcanization of Rubber |

Applications in Specific Organic Transformations (e.g., Hydrosilylation)

While dithiocarbamate complexes have been explored in various organic syntheses, specific applications of this compound in catalyzing organic transformations like hydrosilylation are not well-documented in the reviewed scientific literature. Research in hydrosilylation catalysis has historically focused on precious metal catalysts like platinum and, more recently, on complexes of earth-abundant metals such as iron and cobalt, but a direct role for this compound in this specific reaction has not been established. nih.gov

Potential in Heterogeneous Catalysis and MOF-based Systems

The potential use of this compound in the development of heterogeneous catalysts or as a component in metal-organic frameworks (MOFs) is not extensively reported in the available academic literature. While MOFs are recognized for their high porosity and tunable structures, making them suitable for applications in catalysis and adsorption, the incorporation of this specific dithiocarbamate has not been a focus of the reviewed studies. nih.govresearchgate.netresearchgate.net Similarly, research on immobilizing dithiocarbamate complexes on solid supports for heterogeneous catalysis has been a general area of interest, but specific studies detailing the use of this compound for this purpose are limited.

Mechanistic Studies of Biological Activities

The biological effects of this compound are understood primarily through the broader context of dithiocarbamate toxicology and pharmacology.

Research on Estrogenic Receptor Modulation

There is no direct scientific evidence in the reviewed literature to suggest that this compound acts as a modulator of estrogenic receptors. Studies on estrogenic activity have focused on other classes of compounds, and while some dithiocarbamates are considered endocrine disruptors, their mechanism is not typically linked to direct estrogen receptor binding. nih.gov For instance, some dithiocarbamate fungicides have been shown to inhibit aromatase, an enzyme involved in estrogen synthesis, rather than directly interacting with the estrogen receptor itself. researchgate.net Research on piperidine-containing molecules has explored estrogen receptor modulation, but these studies involve different chemical scaffolds. nih.gov

Elucidation of Fungicidal and Bactericidal Mechanisms of Action

The fungicidal and bactericidal properties of dithiocarbamates are generally attributed to a multi-site mode of action, which makes the development of resistance by pathogens less likely. While specific studies on the precise mechanism of this compound are scarce, it is expected to follow the general mechanisms established for this class of compounds. Some studies suggest it may inhibit the growth and reproduction of pathogens, thereby protecting plants.

The primary mechanisms include:

Chelation of Metal Ions: Dithiocarbamates are potent chelating agents. Their antimicrobial activity is often linked to their ability to bind essential metal cations (like copper, zinc, and iron) within fungal or bacterial cells. This sequestration disrupts the function of metalloenzymes that are crucial for cellular processes such as respiration.

Reaction with Thiol Groups: The dithiocarbamate structure and its metabolites can react with sulfhydryl (-SH) groups of amino acids and proteins within the cell. This interaction can inactivate critical enzymes and disrupt cellular functions, leading to cell death.

Membrane Disruption: Some antimicrobial peptides and compounds exert their effect by disrupting the integrity of the cell membrane. For some dithiocarbamates, evidence suggests they can interfere with membrane potential and permeability, leading to leakage of essential cellular components. nih.gov

Environmental Biotransformation and Metabolic Pathways in Biological Systems

The environmental fate of dithiocarbamates, including this compound, is a subject of significant environmental research. These compounds can undergo transformation through various biotic and abiotic processes.

Environmental Degradation: Dithiocarbamates are generally not persistent in the environment and can be degraded through hydrolysis, photolysis, and microbial action. The rate of degradation is influenced by factors such as pH, temperature, and the presence of microorganisms. Acid-catalyzed hydrolysis is a primary degradation route for many dithiocarbamates. Studies on analogues of piperidine dithiocarbamate have detailed the kinetics of their acid-catalyzed decomposition.

Metabolic Pathways: In biological systems, including soil microbes and fungi, dithiocarbamates are metabolized into several smaller molecules. A common metabolic pathway for dithiocarbamates involves hydrolysis to the corresponding amine (in this case, piperidine) and carbon disulfide (CS₂). nih.gov Further degradation can lead to the formation of metabolites such as thioureas. For example, ethylene-bis-dithiocarbamates (EBDCs) are known to degrade to ethylene (B1197577) thiourea (B124793) (ETU), a metabolite of toxicological concern. While specific, detailed metabolic pathway studies for this compound are limited, the general pathway of hydrolysis to piperidine and carbon disulfide is the expected primary route of biotransformation. nih.gov

Table 2: General Biotransformation Products of Dithiocarbamates

| Parent Compound Class | Primary Metabolites/Degradation Products | Influencing Factors |

|---|---|---|

| Dialkyldithiocarbamates | Corresponding amine (e.g., Piperidine), Carbon Disulfide (CS₂) | pH, Temperature, Microbial Activity |

| Ethylene-bis-dithiocarbamates | Ethylene thiourea (ETU), Carbon Disulfide (CS₂) | Hydrolysis, Photolysis |

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Advanced Experimental and Computational Techniques

To unlock a more profound understanding of Piperidinium (B107235) pentamethylenedithiocarbamate, future research will increasingly rely on the powerful synergy between advanced experimental and computational methods. This integrated approach is crucial for deciphering complex properties and predicting behavior in sophisticated systems.

Experimentally, techniques that provide detailed structural and dynamic information are paramount. The thermal stability and degradation pathways, for instance, can be meticulously studied by coupling Thermogravimetric Analysis with Fourier-Transform Infrared Spectroscopy (TGA-FTIR). This combination allows for the identification of volatile byproducts released during decomposition. For analyzing the compound in complex matrices, such as rubber, advanced chromatographic methods like High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) are essential for accurate quantification, especially given the compound's polarity and thermal lability. Furthermore, Atomic Force Microscopy (AFM) can offer insights into the phase-separated morphology when the piperidinium moiety is incorporated into polymers.

Computationally, Density Functional Theory (DFT) simulations are invaluable for modeling the electron density distribution of the molecule, which helps in predicting reactive sites for processes like sulfur crosslinking. Molecular Dynamics (MD) simulations can model the compound's behavior within a polymer matrix, assessing diffusion rates and interfacial interactions. These computational studies, often performed using software suites like Schrödinger's Maestro, can analyze crucial parameters such as charge distribution and steric effects, and can elucidate the binding modes of piperidine-based compounds with biological targets. Theoretical calculations have also been used to predict how local polymer morphology can dramatically influence reaction rates.

The true potential lies in the integration of these techniques. For example, experimental data on thermal degradation from TGA-FTIR can be used to validate and refine kinetic models and DFT simulations of decomposition pathways. Similarly, MD simulations predicting interfacial interactions in a polymer composite can guide the design of experiments using AFM to visualize the resulting morphology.

Table 1: Integrated Analytical Approaches for Piperidinium Pentamethylenedithiocarbamate

| Research Question | Experimental Technique | Computational Technique | Combined Insight |

|---|---|---|---|

| Thermal Stability | TGA-FTIR | Kinetic Models (e.g., Flynn-Wall-Ozawa) | Elucidation of degradation mechanisms and activation energies. |

| Reactivity in Polymers | HPLC-ESI-MS | Density Functional Theory (DFT) | Prediction and confirmation of crosslinking sites and efficiency. |

| Interfacial Behavior | Atomic Force Microscopy (AFM) | Molecular Dynamics (MD) Simulations | Understanding of diffusion, interaction, and resulting morphology. |

| Biological Interactions | X-ray Crystallography | Docking & MD Simulations | Identification of binding modes and crucial amino acid interactions. rsc.org |

Design and Synthesis of Next-Generation Dithiocarbamate (B8719985) Materials

Building on the fundamental understanding of this compound, researchers are actively designing and synthesizing novel materials with enhanced or entirely new functionalities. This evolution in synthesis is marked by a move towards greater complexity, efficiency, and sustainability.

A significant area of development is the incorporation of the piperidinium functional group into polymer backbones. For example, piperidinium-functionalized poly(2,6-dimethyl phenylene oxide) has been synthesized to create stable anion exchange membranes (AEMs). These materials are critical for applications in electrochemical devices like fuel cells.

The principles of green chemistry are also influencing synthetic strategies. The development of multicomponent, one-pot reactions provides an efficient and atom-economical route to complex molecules. For instance, a three-component reaction involving secondary amines, carbon disulfide (CS₂), and 1,4-diazabicyclo[2.2.2]octane (DABCO) salts has been developed to synthesize novel dithiocarbamate-containing piperazine (B1678402) derivatives. nih.gov This approach is lauded for its step economy and for producing less waste. nih.gov

Furthermore, dithiocarbamate chemistry is being employed to create sophisticated biomolecules. A novel peptide stapling strategy uses dithiocarbamate chemistry to link the side chains of lysine (B10760008) and cysteine residues. rsc.org This "stapling" enhances the therapeutic potential of peptides by improving their stability and ability to cross cell membranes. rsc.org The synthesis of dithiocarbamate-linked peptidomimetics through multicomponent Ugi reactions represents another frontier, merging the structural features of amino acids and dithiocarbamates into a single molecule.

The creation of nanocomposites is another strategy to augment the properties of dithiocarbamates, potentially leading to materials with unique and combined properties not found in conventional composites.

Table 2: Synthesis Strategies for Novel Dithiocarbamate Materials

| Material Type | Synthetic Approach | Key Feature | Potential Application |

|---|---|---|---|

| Functional Polymers | Polymerization of functionalized monomers | Piperidinium groups on a polymer backbone | Anion Exchange Membranes. rsc.org |

| Piperazine Derivatives | One-pot, multicomponent reaction | C-N bond cleavage of DABCO ring | Antibacterial and antifungal agents. nih.gov |

| Stapled Peptides | Dithiocarbamate side-chain linking | Enhanced stability and cell permeability | Peptide therapeutics. rsc.org |

| Peptidomimetics | Ugi multicomponent reaction | Combination of amino acid and dithiocarbamate moieties | Novel biomolecules. |

Emerging Applications and Unexplored Mechanistic Pathways